3-(3- Pyrrolidinyl)-D-alanine
Beschreibung
Significance of D-Amino Acids in Biological Systems and Synthetic Chemistry
While L-amino acids are the predominant enantiomers found in most proteins, D-amino acids play crucial and diverse roles in nature. biopharmaspec.comperlego.comstudysmarter.co.uk They are key components of bacterial cell walls, act as neurotransmitters, and are found in the venom of certain animals. frontiersin.orgwikipedia.org In the realm of synthetic chemistry, D-amino acids are valuable building blocks for creating peptides with enhanced stability against enzymatic degradation, a critical property for therapeutic applications. biopharmaspec.comnumberanalytics.com
Comparative Analysis of L- and D-Amino Acid Stereochemistry in Biomolecules
L- and D-amino acids are stereoisomers, or enantiomers, meaning they are non-superimposable mirror images of each other. biopharmaspec.comnih.gov This difference in three-dimensional arrangement around the alpha-carbon atom dictates their interaction with other chiral molecules, such as enzymes. perlego.com Proteins, which are themselves chiral entities composed of L-amino acids, exhibit a high degree of stereospecificity, typically interacting with only one enantiomer of a substrate or ligand. perlego.com This is a fundamental principle in biochemistry, where the "handedness" of a molecule is critical to its biological function. The different spatial arrangements of L- and D-amino acids are often visualized using Fischer projections. studysmarter.co.ukyoutube.com
Non-Proteinogenic D-Amino Acids as Building Blocks in Advanced Chemical Synthesis
The use of non-proteinogenic D-amino acids in chemical synthesis has become increasingly important for drug design and the development of novel materials. nih.govqyaobio.com Their incorporation into peptide-based drugs can significantly improve pharmacokinetic properties by increasing resistance to proteases, which are enzymes that degrade proteins. biopharmaspec.comnih.gov This enhanced stability can lead to a longer half-life in the body. Furthermore, the unique side chains of non-proteinogenic amino acids allow for the introduction of novel functionalities and structural constraints, enabling the design of peptidomimetics with improved potency and selectivity. nih.govmdpi.com
The Pyrrolidine (B122466) Moiety in Bioactive Molecules and Natural Products
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast number of biologically active compounds and natural products. frontiersin.orgtandfonline.com This scaffold is found in numerous FDA-approved drugs and is a cornerstone in medicinal chemistry due to its versatile pharmacological profile. tandfonline.comlifechemicals.com Pyrrolidine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.orgbiomedres.us
Diversity of Pyrrolidine-Containing Scaffolds in Academic Investigations
The versatility of the pyrrolidine ring has made it a popular target for academic research, leading to the synthesis of a wide array of derivatives. frontiersin.orgnih.govwsu.edu Researchers have explored various substitutions on the pyrrolidine ring to create libraries of compounds for high-throughput screening and to study structure-activity relationships. lifechemicals.comwsu.edu These investigations have led to the discovery of novel compounds with potential applications in treating a range of diseases, from diabetes to cancer. tandfonline.com The ability to create diverse and complex pyrrolidine-based scaffolds continues to drive innovation in medicinal chemistry. frontiersin.orgnih.gov
Rationale for Investigating 3-(3-Pyrrolidinyl)-D-alanine as a Novel Chemical Entity
The chemical compound 3-(3-Pyrrolidinyl)-D-alanine is a non-canonical amino acid that combines the structural features of a D-amino acid and a pyrrolidine ring. The rationale for investigating this molecule lies in the potential synergistic effects of these two components. The D-alanine backbone offers inherent resistance to enzymatic degradation, a desirable trait for therapeutic peptides. The pyrrolidinyl substituent introduces a unique three-dimensional scaffold that can influence the molecule's conformation and interaction with biological targets. This combination of features makes 3-(3-Pyrrolidinyl)-D-alanine an intriguing building block for the synthesis of novel peptidomimetics and other bioactive compounds with potentially enhanced stability and unique pharmacological profiles. Its investigation could lead to the development of new chemical tools for probing biological systems and novel therapeutic agents.
Eigenschaften
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Synthetic Strategies and Methodologies for 3 3 Pyrrolidinyl D Alanine
Enantioselective Synthetic Routes
Enantioselective synthesis provides direct pathways to a specific enantiomer of a chiral molecule, avoiding the need for resolving a racemic mixture. These routes employ chiral catalysts, auxiliaries, or enzymes to control the stereochemical outcome of the reaction.
Chiral Auxiliary Approaches for Stereochemical Control
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to direct the stereochemistry of a subsequent reaction. Once the desired stereocenter is established, the auxiliary is removed. Evans' chiral oxazolidinone auxiliaries, for instance, are widely used for the asymmetric synthesis of amino acids. researchgate.net
A plausible strategy for synthesizing 3-(3-Pyrrolidinyl)-D-alanine using this approach would involve the following key steps:
Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form an N-acyl derivative.
Generation of an enolate from this derivative, followed by a diastereoselective Michael addition to a suitably protected 3-pyrroline electrophile.
Subsequent transformation of the addition product to introduce the amino group at the alpha-position.
Cleavage of the chiral auxiliary to release the desired D-alanine derivative.
The stereochemistry of the final product is dictated by the specific chiral auxiliary used and the reaction conditions, which shield one face of the enolate, guiding the electrophile to the opposite face.
Table 1: Chiral Auxiliary-Based Approach
| Step | Description | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Attachment of Auxiliary | Chiral Oxazolidinone, n-BuLi, Acyl Halide | Introduce stereochemical control element |
| 2 | Asymmetric C-C Bond Formation | LDA or NaHMDS, Protected 3-pyrroline | Diastereoselective Michael addition |
| 3 | Amination | Azide source (e.g., Trisyl azide) | Introduction of the α-amino group |
Asymmetric Catalysis in the Construction of Pyrrolidine-D-alanine Frameworks
Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. Pyrrolidine-based structures are often privileged motifs in organocatalysis. beilstein-journals.org
For the construction of the 3-(3-Pyrrolidinyl)-D-alanine framework, several catalytic strategies could be envisioned:
Organocatalytic Michael Addition: A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, could catalyze the conjugate addition of a nucleophile (e.g., an aldehyde or a glycine Schiff base equivalent) to an activated pyrroline derivative. beilstein-journals.orgmdpi.com This method establishes the key C-C bond and the stereocenter in a single step.
Transition Metal Catalysis: Chiral transition metal complexes (e.g., copper, palladium, or rhodium) can catalyze a variety of enantioselective transformations. A copper-catalyzed asymmetric conjugate addition of an organometallic reagent to a 3-substituted pyrroline derivative bearing an acceptor group is a viable route.
These methods rely on the formation of a transient chiral complex or intermediate that lowers the energy of the transition state leading to one enantiomer over the other. Recent advances have focused on developing bifunctional catalysts that activate both the nucleophile and the electrophile simultaneously to achieve high levels of stereocontrol. nih.govunibo.it
Table 2: Asymmetric Catalysis Strategies
| Catalysis Type | Catalyst Example | Key Reaction | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Organocatalysis | Diarylprolinol silyl ethers | Michael Addition | Up to 99% |
| Organocatalysis | Chiral Squaramides | Michael Addition | Up to 97% researchgate.net |
| Transition Metal | Cu-Box Complexes | Conjugate Addition | >90% |
Chemoenzymatic Resolution Techniques for D-Amino Acid Enantiomers
Chemoenzymatic resolution is a powerful and widely used technique for separating enantiomers. This method first involves the non-selective chemical synthesis of a racemic mixture (containing both D and L enantiomers). An enzyme is then used to selectively act on one of the enantiomers, allowing for the separation of the unreacted enantiomer.
A common strategy for obtaining D-amino acids is the dynamic kinetic resolution (DKR) of a racemic mixture of the corresponding amino acid derivative. acs.orgacs.org In a DKR process, the enzymatic kinetic resolution is combined with an in situ racemization of the starting material, which allows for a theoretical yield of 100% of a single enantiomer. rsc.orgnih.gov
The process for 3-(3-Pyrrolidinyl)-D-alanine would typically be:
Synthesis of Racemate: Chemical synthesis of DL-3-(3-Pyrrolidinyl)-alanine, which is then converted to a suitable derivative, such as a methyl or ethyl ester.
Enzymatic Reaction: A lipase, such as Candida antarctica lipase B (CALB) or a protease like subtilisin, is introduced. These enzymes selectively catalyze the acylation or hydrolysis of the L-enantiomer. For example, in the presence of an acyl donor, the L-amino ester is converted to an N-acetyl-L-amino ester.
Separation: The unreacted D-amino ester can now be easily separated from the acylated L-enantiomer based on differences in their physical properties (e.g., solubility, chromatographic behavior).
Hydrolysis: The separated D-amino ester is hydrolyzed under acidic or basic conditions to yield the final 3-(3-Pyrrolidinyl)-D-alanine.
This chemoenzymatic approach is often favored for its high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net
Total Synthesis Approaches
Total synthesis involves the construction of a target molecule from simpler, commercially available precursors through a series of chemical reactions.
Multistep Synthetic Pathways from Precursors
A plausible total synthesis of 3-(3-Pyrrolidinyl)-D-alanine could start from readily available chiral building blocks or involve the creation of the key stereocenter during the synthesis. One logical precursor is a derivative of pyroglutamic acid or 4-hydroxyproline, which provide the pyrrolidine (B122466) ring with pre-existing stereochemistry. nih.gov
A hypothetical pathway could begin with a protected 3-pyrrolidinone.
Chain Elongation: A Horner-Wadsworth-Emmons reaction with a phosphonate reagent to introduce a two-carbon chain at the C3 position, forming an α,β-unsaturated ester.
Asymmetric Reduction: A substrate-controlled or catalyst-controlled asymmetric reduction of the double bond to set the stereocenter on the pyrrolidine ring.
Introduction of D-alanine moiety: This could be achieved through various methods, such as a Michael addition of a chiral glycine enolate equivalent to the α,β-unsaturated ester intermediate.
Final Deprotection: Removal of all protecting groups to yield the final product.
Alternatively, a convergent synthesis could involve preparing the D-alanine and pyrrolidine fragments separately and then coupling them.
Key Reactions and Intermediate Derivatization Strategies
The successful synthesis of 3-(3-Pyrrolidinyl)-D-alanine requires careful management of reactive functional groups through the use of protecting groups. nih.govspringernature.com These groups are temporarily attached to prevent unwanted side reactions and are removed at the end of the synthesis. biosynth.compeptide.com
Key Reactions:
Michael Addition: A fundamental C-C bond-forming reaction to connect the pyrrolidine and alanine (B10760859) fragments. researchgate.net
Reductive Amination: To form the pyrrolidine ring or modify substituents.
[3+2] Cycloaddition: A powerful method for constructing the pyrrolidine ring itself from an azomethine ylide and an alkene. nih.gov
Peptide Coupling: If a convergent approach is used, standard peptide coupling reagents (e.g., HATU, HOBt) would be used to form an amide bond.
Intermediate Derivatization (Protecting Groups):
Pyrrolidine Nitrogen: Typically protected with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. These are stable under a wide range of conditions but can be removed selectively.
Alanine Carboxyl Group: Often protected as a methyl (Me), ethyl (Et), or benzyl (Bn) ester to prevent its participation in reactions until the final deprotection step.
The choice of protecting groups is crucial and must be "orthogonal," meaning each type of protecting group can be removed under specific conditions without affecting the others. biosynth.com
Table 3: Common Protecting Groups in Amino Acid Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|---|
| Amine (Pyrrolidine, α-Amino) | tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| Amine (α-Amino) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Amine (Pyrrolidine, α-Amino) | Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) |
Solid-Phase Synthesis Considerations for Incorporation into Peptides
The integration of 3-(3-Pyrrolidinyl)-D-alanine into a growing peptide chain on a solid support requires a meticulously planned approach. The standard Fmoc/tBu strategy is often the preferred method for its milder deprotection conditions compared to the Boc/Bzl strategy. altabioscience.com However, the presence of the pyrrolidinyl side chain necessitates special consideration for its protection and subsequent coupling reactions.
The cornerstone of a successful SPPS campaign is the implementation of an orthogonal protecting group strategy. This ensures that the various protecting groups on the α-amino group, the carboxylic acid, and any reactive side chains can be removed selectively without affecting the others. peptide.combiosynth.com For 3-(3-Pyrrolidinyl)-D-alanine, this involves the protection of three key functional groups: the α-amino group of the D-alanine backbone, its C-terminal carboxylic acid, and the secondary amine of the pyrrolidine ring.
The α-amino group is typically protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard in modern SPPS. altabioscience.comiris-biotech.de The C-terminal carboxylic acid is usually anchored to the solid support via a linker, effectively protecting it throughout the synthesis. The primary challenge lies in the selection of a suitable protecting group for the pyrrolidine nitrogen. This group must be stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) and the acidic conditions of the final cleavage from the resin (usually trifluoroacetic acid, TFA), yet be removable under specific, non-interfering conditions if side-chain modification is desired.
tert-Butoxycarbonyl (Boc): This acid-labile group is a common choice for protecting amine side chains. iris-biotech.de It is stable to the piperidine treatment used for Fmoc deprotection. However, its removal requires acidic conditions, which would also cleave the peptide from many common resins and remove other acid-labile side-chain protecting groups. Therefore, its use would be part of a final deprotection step.
Allyloxycarbonyl (Alloc): The Alloc group is stable to both the acidic and basic conditions of standard Fmoc-SPPS. sigmaaldrich.com It can be selectively removed using a palladium(0) catalyst, offering a truly orthogonal protection scheme. sigmaaldrich.com This allows for selective deprotection of the pyrrolidine side chain while the peptide is still attached to the resin, enabling site-specific modifications such as cyclization or branching.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): These protecting groups are labile to hydrazine treatment and are stable to both piperidine and TFA. sigmaaldrich.com This provides another layer of orthogonality for selective side-chain manipulation.
The following interactive table summarizes the compatibility of these potential protecting groups in an Fmoc-based SPPS strategy for 3-(3-Pyrrolidinyl)-D-alanine.
| Protecting Group | α-Amino Group (Fmoc) | Pyrrolidine Nitrogen | Stability to Piperidine | Stability to TFA | Cleavage Conditions | Orthogonality |
| Strategy 1 | Fmoc | Boc | Stable | Labile | TFA (Final Cleavage) | Quasi-orthogonal |
| Strategy 2 | Fmoc | Alloc | Stable | Stable | Pd(0) catalyst | Fully Orthogonal |
| Strategy 3 | Fmoc | Dde/ivDde | Stable | Stable | Hydrazine | Fully Orthogonal |
The coupling of amino acids in SPPS is a critical step that can be influenced by steric hindrance and the electronic properties of the reacting species. 3-(3-Pyrrolidinyl)-D-alanine, being a β-substituted and a D-amino acid, may present challenges in achieving high coupling efficiencies. Steric bulk from the pyrrolidinyl side chain and its protecting group can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
To overcome these potential difficulties, the choice of coupling reagent is paramount. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) can be effective. However, for more challenging couplings, more potent activating agents are often employed. uniurb.itbachem.com These include phosphonium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts like N-[(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HBTU) or N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU). sigmaaldrich.com These reagents are known to facilitate rapid and efficient amide bond formation, even with sterically hindered amino acids. uni-kiel.de
A significant concern during the activation and coupling of any amino acid is the risk of racemization, which is the loss of stereochemical integrity at the α-carbon. nih.govacs.org While racemization is generally low for most standard amino acids during stepwise SPPS, D-amino acids and certain residues like histidine and cysteine are more susceptible. peptide.com The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which can readily epimerize.
To minimize racemization of 3-(3-Pyrrolidinyl)-D-alanine, several strategies can be employed:
Use of Additives: The addition of HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), during the coupling reaction is a standard practice to suppress racemization. peptide.comacs.org These additives act as activated ester intermediates that are less prone to racemization than other activated species.
Choice of Coupling Reagent: Certain coupling reagents are inherently better at suppressing racemization. For instance, phosphonium-based reagents like PyBOP are often considered to have a lower propensity for causing racemization compared to some uronium-based reagents when used without additives.
Pre-activation Time: Minimizing the time the amino acid remains in its highly activated state before coupling can reduce the opportunity for racemization. In situ activation is generally preferred.
Reaction Conditions: The choice of solvent and base can also influence the extent of racemization. Non-polar solvents and weaker, non-nucleophilic bases are generally favored.
The following interactive table provides a comparison of common coupling reagents that could be employed for the incorporation of 3-(3-Pyrrolidinyl)-D-alanine.
| Coupling Reagent | Class | Key Features | Racemization Risk |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, standard reagent combination. | Low with HOBt |
| HBTU/HOBt | Uronium/Additive | Highly efficient and fast coupling. | Low with HOBt |
| HATU/HOAt | Uronium/Additive | Very effective for hindered couplings due to the reactivity of HOAt. acs.org | Very low with HOAt |
| PyBOP | Phosphonium | Efficient for hindered couplings with a generally lower risk of racemization. | Low |
| COMU | Uronium | High coupling efficiency, with OxymaPure as a non-explosive HOBt/HOAt alternative. bachem.com | Low |
Stereochemical Characterization and Enantiomeric Purity Analysis
Advanced Chromatographic Techniques for Chiral Resolution
Chromatographic methods are the cornerstone for separating and quantifying enantiomers. jiangnan.edu.cn The fundamental principle involves the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and thus, separation. azom.com
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a primary technique for the enantioselective analysis of amino acids. nih.gov Method development for a novel compound like 3-(3-Pyrrolidinyl)-D-alanine would involve screening a variety of chiral stationary phases (CSPs) under different mobile phase conditions to achieve optimal separation (resolution) of its stereoisomers. sigmaaldrich.com
Common CSPs used for amino acid analysis include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides (like teicoplanin and vancomycin), and cyclodextrins. sigmaaldrich.comsigmaaldrich.com The selection of the mobile phase—typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer—is crucial and is adjusted to optimize retention and selectivity. chromatographyonline.com For ionizable molecules such as amino acids, pH and additives are key parameters. sigmaaldrich.com
The goal of method development is to achieve baseline resolution (Rs > 1.5) between the peaks corresponding to the different stereoisomers. An illustrative data table for a successful chiral HPLC separation of a hypothetical amino acid is shown below.
| Parameter | Value |
| Column | CHIROBIOTIC T |
| Mobile Phase | 20% Methanol / 80% 0.1% TEAA, pH 4.1 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Isomer 1) | 8.11 min |
| Retention Time (Isomer 2) | 13.66 min |
| Resolution (Rs) | > 2.0 |
| This table is a generalized example based on separations of other N-blocked amino acids and does not represent actual data for 3-(3-Pyrrolidinyl)-D-alanine. sigmaaldrich.com |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another powerful technique for chiral separations, known for its high efficiency and sensitivity. uni-muenchen.de For non-volatile compounds like amino acids, a crucial prerequisite for GC analysis is derivatization to convert them into volatile esters. nih.govsigmaaldrich.com Common derivatization involves esterification of the carboxyl group followed by acylation of the amino group (e.g., forming N-trifluoroacetyl isopropyl esters). nih.govnih.gov
Once derivatized, the sample is introduced into a GC system equipped with a chiral capillary column. Chirasil-Val, a stationary phase based on L-valine-diamide, is a classic example used for separating amino acid enantiomers. nih.gov The separation occurs as the diastereomeric complexes formed between the derivatized enantiomers and the chiral stationary phase exhibit different thermodynamic stabilities, leading to different elution times. azom.com Coupling GC with mass spectrometry (GC-MS) allows for unambiguous identification of the separated enantiomers. uni-muenchen.de
Below is an example data table illustrating typical results from a chiral GC analysis of derivatized amino acids.
| Parameter | Value |
| Column | Astec CHIRALDEX® G-TA |
| Derivatization Reagent | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Oven Program | 80°C (1 min), ramp to 150°C at 5°C/min |
| Carrier Gas | Helium |
| Detection | Flame Ionization Detector (FID) |
| Retention Time (D-enantiomer) | 12.5 min |
| Retention Time (L-enantiomer) | 13.2 min |
| Enantiomeric Purity | >99% ee |
| This table is an illustrative example based on general procedures for amino acids like proline and does not represent actual data for 3-(3-Pyrrolidinyl)-D-alanine. sigmaaldrich.com |
Spectroscopic Methods for Stereochemical Assignment
While chromatography separates and quantifies stereoisomers, spectroscopic techniques are essential for assigning the absolute configuration and confirming the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity
NMR spectroscopy is a powerful tool for structural elucidation. To determine enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often used. bath.ac.uk Reacting the chiral amine of 3-(3-Pyrrolidinyl)-D-alanine with a CDA would produce a mixture of diastereomers. nih.gov Because diastereomers have different physical properties, they are distinguishable in the NMR spectrum, exhibiting separate signals. nih.gov The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric or diastereomeric ratio of the original sample. bath.ac.uk 1H and 19F NMR are commonly employed for this purpose. nih.gov
Circular Dichroism (CD) Spectroscopy for Chirality Confirmation
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org It is a highly sensitive method for confirming the presence of chirality and assigning absolute configuration by comparing the experimental spectrum to that of a known standard or theoretical calculations. nih.gov Enantiomers produce mirror-image CD spectra. A positive or negative Cotton effect in a specific region of the spectrum can be characteristic of a particular stereocenter's configuration. rsc.org For a molecule like 3-(3-Pyrrolidinyl)-D-alanine, the CD spectrum would be a composite signal arising from both of its chiral centers.
Derivatization Strategies for Enhanced Analytical Resolution
Derivatization is a chemical modification of an analyte to enhance its analytical properties. xjtu.edu.cn In the context of chiral analysis, derivatization serves two primary purposes:
Improving Chromatographic Behavior : As mentioned for GC, it increases volatility and thermal stability. sigmaaldrich.com In HPLC, it can introduce a chromophore or fluorophore to improve UV or fluorescence detection sensitivity. cat-online.com
Enabling Chiral Recognition : Derivatization can be used to form diastereomers by reacting the analyte with a chiral reagent. These diastereomers can then be separated on a standard, non-chiral stationary phase, which is often a simpler and more robust method than using a chiral column. nih.gov
For 3-(3-Pyrrolidinyl)-D-alanine, the primary amine and carboxylic acid functionalities are ideal sites for derivatization using a variety of commercially available reagents.
Formation of Diastereomeric Amides for HPLC Analysis
A prevalent strategy for determining the enantiomeric purity of amino acids via High-Performance Liquid Chromatography (HPLC) involves the formation of diastereomeric amides. This is achieved by reacting the primary or secondary amine group of the amino acid with a chiral derivatizing agent. The resulting diastereomers can then be separated on a non-chiral stationary phase, typically a reversed-phase column.
The selection of the chiral derivatizing agent is crucial for the successful separation of the diastereomers. Several reagents have been developed for this purpose, with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) being a widely used example. Other notable chiral derivatizing agents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and ortho-phthalaldehyde (OPA) used in conjunction with a chiral thiol like isobutyryl-L-cysteine (IBLC).
The reaction of 3-(3-Pyrrolidinyl)-D-alanine with a chiral derivatizing agent, for instance, the L-enantiomer of a reagent, would result in the formation of two diastereomeric amides: L-reagent-D-amino acid and L-reagent-L-amino acid (if the L-enantiomer of the amino acid is present as an impurity). These diastereomers will exhibit different retention times on an HPLC column, allowing for their quantification.
Illustrative HPLC Separation of Diastereomeric Amides of an Amino Acid
| Diastereomer | Retention Time (min) | Peak Area | Enantiomeric Percentage (%) |
|---|---|---|---|
| L-reagent-D-amino acid | 15.2 | 995000 | 99.5 |
| L-reagent-L-amino acid | 16.8 | 5000 | 0.5 |
This table is for illustrative purposes and does not represent actual data for 3-(3-Pyrrolidinyl)-D-alanine.
Chiral Derivatizing Agents for NMR Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the determination of enantiomeric purity. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, by introducing a chiral derivatizing agent or a chiral solvating agent, a diastereomeric interaction is induced, leading to distinguishable NMR signals for the two enantiomers.
For amino acids, chiral derivatizing agents react with the amine or carboxylic acid functional group to form diastereomers. These diastereomers will have slightly different chemical environments for their nuclei, resulting in separate signals in the NMR spectrum, most commonly observed in ¹H or ¹⁹F NMR. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
A variety of chiral derivatizing agents are available for NMR studies of amino acids. These can be broadly categorized based on their reactive moiety. For instance, agents that react with the amino group include chiral isocyanates, chloroformates, and activated carboxylic acids. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are classic examples used for determining the absolute configuration and enantiomeric excess of alcohols and amines.
While specific derivatizing agents documented for the NMR analysis of 3-(3-Pyrrolidinyl)-D-alanine are not prevalent in the literature, the principles can be understood through examples with analogous compounds. The following table illustrates the type of data that could be obtained from an NMR experiment using a chiral derivatizing agent with a generic amino acid.
Illustrative ¹H NMR Data for Diastereomers of an Amino Acid
| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integral Ratio |
|---|---|---|---|
| Agent-(R)-Amino Acid | α-CH | 4.15 | 99.0 |
| Agent-(S)-Amino Acid | α-CH | 4.12 | 1.0 |
This table is for illustrative purposes and does not represent actual data for 3-(3-Pyrrolidinyl)-D-alanine.
Conformational Analysis and Molecular Modeling Studies of 3 3 Pyrrolidinyl D Alanine
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the molecular properties of 3-(3-Pyrrolidinyl)-D-alanine at an atomic level. These methods allow for the exploration of its conformational space and the prediction of its interactions with potential biological targets.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of 3-(3-Pyrrolidinyl)-D-alanine over time, providing a detailed picture of its conformational landscape. By simulating the movements of atoms and bonds, MD can reveal the preferred shapes the molecule adopts in different environments, such as in a vacuum or in aqueous solution. aps.orgnih.govnih.gov
These simulations typically run for nanoseconds or even microseconds, tracking the trajectory of each atom. The resulting data can be analyzed to identify the most stable and frequently occurring conformations. Key dihedral angles, such as those around the Cα-Cβ bond and within the pyrrolidine (B122466) ring, are monitored to map the potential energy surface and identify distinct conformational families. For analogous molecules like alanine (B10760859) dipeptides, such simulations have been crucial in understanding the transitions between different conformational states, which occur on a picosecond timescale. aps.orgnih.gov The choice of force field (e.g., CHARMM, AMBER) is critical for accurately representing the interatomic forces governing the molecule's behavior.
Table 1: Illustrative Results from a Hypothetical MD Simulation of 3-(3-Pyrrolidinyl)-D-alanine
| Conformational Cluster | Population (%) | Key Dihedral Angle (φ) | Key Dihedral Angle (ψ) | Pyrrolidine Ring Pucker |
|---|---|---|---|---|
| 1 | 45% | -150° | +150° | Endo |
| 2 | 30% | -70° | +140° | Exo |
| 3 | 15% | +60° | +60° | Endo |
This table represents hypothetical data to illustrate typical outputs from MD simulation analysis.
Quantum Mechanical Calculations for Energetic Minima
Quantum mechanical (QM) calculations offer a higher level of theory to determine the precise energies of different molecular conformations. Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of the molecule, providing accurate energetic information for various geometric arrangements. researchgate.net
By performing geometry optimizations on various starting structures of 3-(3-Pyrrolidinyl)-D-alanine, researchers can identify the energetic minima on the potential energy surface. These minima correspond to the most stable conformations of the molecule. The relative energies between these conformers can be calculated to determine their theoretical populations at a given temperature, complementing the dynamic picture provided by MD simulations. For similar small molecules, QM approaches have been essential for ascertaining precise energetics and structures. researchgate.net
Docking Studies to Predict Interactions with Theoretical Binding Sites
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific target, such as the active site of a protein. chemrevlett.com For 3-(3-Pyrrolidinyl)-D-alanine, docking studies can be performed against theoretical or known binding sites to hypothesize its potential biological targets and mode of interaction.
The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov Analysis of the top-ranked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Docking studies on other pyrrolidine derivatives have successfully identified crucial amino acid residues (e.g., Trp178, Arg371, and Tyr406 in influenza neuraminidase) that are key for binding, highlighting the importance of hydrogen bonds and electrostatic factors. nih.gov
Table 2: Example of Predicted Interactions from a Docking Study
| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | Amine Nitrogen (D-Ala) | Aspartic Acid (Side Chain O) | 2.8 |
| Hydrogen Bond | Carboxyl Oxygen (D-Ala) | Serine (Side Chain OH) | 3.1 |
| Hydrophobic | Pyrrolidine Ring (CH2) | Leucine (Side Chain) | 3.9 |
This table is a hypothetical representation of potential interactions identified through molecular docking.
Experimental Techniques for Conformational Elucidation
While computational methods provide predictive insights, experimental techniques are essential for validating these models and providing a definitive characterization of the molecule's structure.
X-ray Crystallography of Derivatives and Co-crystals
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its solid state. To study 3-(3-Pyrrolidinyl)-D-alanine, researchers would first need to grow high-quality crystals of the compound itself or a suitable derivative.
Alternatively, co-crystallization with a target protein can provide invaluable information about its bound conformation and specific interactions within the binding site. nih.gov The diffraction pattern produced when X-rays pass through the crystal is used to calculate an electron density map, from which the atomic positions can be determined with high resolution. This technique would unambiguously reveal bond lengths, bond angles, and the specific puckering of the pyrrolidine ring in the crystalline form.
Solution-State NMR for Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which often better represents the physiological environment. nih.gov For 3-(3-Pyrrolidinyl)-D-alanine, various NMR experiments can be conducted to elucidate its conformational preferences.
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules. By probing the vibrational modes of chemical bonds, these methods provide a detailed fingerprint of molecular structure, functional groups, and intermolecular interactions. In the context of 3-(3-Pyrrolidinyl)-D-alanine, while direct experimental spectra are not extensively available in the current literature, a comprehensive understanding of its vibrational characteristics can be inferred from computational studies and experimental data on its constituent moieties: the pyrrolidine ring and the D-alanine backbone.
The vibrational modes of a molecule are determined by the masses of its atoms, the geometry of the molecule, and the strength of its chemical bonds. For a non-linear molecule like 3-(3-Pyrrolidinyl)-D-alanine, which consists of 24 atoms, there are a total of 3N-6 = 3(24)-6 = 66 possible fundamental vibrational modes. libretexts.orglibretexts.org These vibrations include stretching, bending, rocking, wagging, and twisting motions of the chemical bonds. libretexts.org
Analysis of the IR and Raman spectra of 3-(3-Pyrrolidinyl)-D-alanine would focus on identifying characteristic frequencies associated with the pyrrolidine ring, the D-alanine fragment, and vibrations that arise from the linkage of these two units.
Expected Vibrational Modes of the Pyrrolidinyl Moiety:
The vibrational spectrum of the pyrrolidine ring is well-characterized. Key vibrational modes include:
N-H Stretch: In a secondary amine like the pyrrolidinyl group, the N-H stretching vibration is expected to appear in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
C-H Stretches: The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the pyrrolidine ring typically occur in the 2850-2960 cm⁻¹ range. dtic.mil
CH₂ Bending (Scissoring): These vibrations are generally observed in the range of 1440-1480 cm⁻¹.
Ring Vibrations: The pyrrolidine ring itself will exhibit a series of complex vibrations, including ring stretching and deformation modes, which are often found in the fingerprint region of the spectrum (below 1500 cm⁻¹). These are sensitive to the conformation of the ring.
Expected Vibrational Modes of the D-alanine Moiety:
As an amino acid, D-alanine in its zwitterionic form (the likely state in the solid phase) presents several characteristic vibrational bands:
N-H⁺ Stretches: The stretching vibrations of the protonated amino group (-NH₃⁺) are expected to produce broad absorptions in the 2500-3200 cm⁻¹ region.
COO⁻ Stretches: The carboxylate group (-COO⁻) gives rise to two distinct stretching vibrations: an asymmetric stretch typically found between 1560 and 1620 cm⁻¹ and a symmetric stretch between 1300 and 1420 cm⁻¹.
Amide Bands: While D-alanine itself does not have an amide bond, in the context of peptides, the amide I (primarily C=O stretch) and amide II (a mix of N-H bend and C-N stretch) bands are crucial for conformational analysis. mdpi.com For the zwitterionic D-alanine moiety, the COO⁻ and NH₃⁺ vibrations are the most prominent.
CH₃ and CH Deformations: The methyl group and the alpha-carbon's C-H group will have bending and rocking modes at lower frequencies.
Combined Vibrational Profile of 3-(3-Pyrrolidinyl)-D-alanine:
The vibrational spectrum of the complete molecule would be a superposition of the modes from both the pyrrolidinyl and D-alanine components, with potential shifts due to their covalent linkage and intramolecular interactions. For instance, the electron-donating nature of the pyrrolidinyl nitrogen could influence the electronic environment and, consequently, the vibrational frequencies of the adjacent D-alanine backbone.
A hypothetical assignment of the major expected vibrational bands for 3-(3-Pyrrolidinyl)-D-alanine is presented in the table below. This table is a predictive representation based on the known vibrational frequencies of pyrrolidine and D-alanine.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Technique |
| N-H Stretch | Pyrrolidine NH | 3300-3500 | IR |
| N-H⁺ Asymmetric Stretch | Alanine NH₃⁺ | ~3100 (broad) | IR |
| N-H⁺ Symmetric Stretch | Alanine NH₃⁺ | ~2600 (broad) | IR |
| C-H Asymmetric Stretch | CH₂, CH₃ | 2950-3000 | IR, Raman |
| C-H Symmetric Stretch | CH₂, CH₃ | 2850-2950 | IR, Raman |
| COO⁻ Asymmetric Stretch | Alanine COO⁻ | 1560-1620 | IR |
| NH₃⁺ Asymmetric Deformation | Alanine NH₃⁺ | ~1620 | IR |
| NH₃⁺ Symmetric Deformation | Alanine NH₃⁺ | ~1520 | IR |
| CH₂ Bending (Scissoring) | Pyrrolidine CH₂ | 1440-1480 | IR |
| COO⁻ Symmetric Stretch | Alanine COO⁻ | 1300-1420 | IR |
| C-N Stretch | Pyrrolidine C-N, Alanine C-N | 1000-1250 | IR, Raman |
| Ring Breathing/Deformation | Pyrrolidine Ring | 800-1000 | Raman |
It is important to note that computational methods, such as Density Functional Theory (DFT), are invaluable for accurately predicting and assigning the vibrational spectra of complex molecules like 3-(3-Pyrrolidinyl)-D-alanine. researching.cnresearchgate.net Such calculations can help to resolve ambiguities in experimental spectra and provide a more detailed understanding of the nature of each vibrational mode.
Investigation of Biochemical Interactions and Pathways Involving 3 3 Pyrrolidinyl D Alanine Analogs
Enzyme Interaction Studies (excluding clinical implications)
The D-alanine component of these analogs suggests a potential interaction with enzymes that metabolize or utilize D-amino acids, which are crucial in microbial physiology but less common in eukaryotes. nih.gov
Alanine (B10760859) Racemase (Alr): This bacterial enzyme is essential for peptidoglycan biosynthesis as it catalyzes the reversible conversion of L-alanine to D-alanine. nih.govnih.gov Its absence in humans makes it a prime target for antimicrobial research. nih.gov Alanine analogs are well-known inhibitors of this enzyme. nih.gov For instance, D-cycloserine, a cyclic analog of D-alanine, acts as a potent inhibitor of both alanine racemase and D-alanine:D-alanine ligase. mdpi.com Given this precedent, 3-(3-pyrrolidinyl)-D-alanine and its derivatives are hypothesized to act as competitive inhibitors of Alr. The rigid pyrrolidine (B122466) ring could influence binding to the active site, potentially offering higher specificity compared to more flexible inhibitors and reducing off-target effects. nih.gov The development of screening assays, which often couple the racemase reaction to a secondary enzyme like D-amino acid oxidase, is critical for identifying and characterizing novel inhibitors. researchgate.net
D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govnih.gov Its primary role in vertebrates is thought to be in detoxification and metabolism of D-amino acids. nih.gov The enzyme is most active towards neutral D-amino acids. nih.gov Analogs of D-alanine can act as substrates or inhibitors for DAAO. The interaction of a pyrrolidinyl-D-alanine analog with DAAO would depend on how the bulky, cyclic substituent is accommodated within the enzyme's active site. Research into novel DAAO inhibitors is an active field, and pyrrolidine-based structures could offer a scaffold for designing potent and selective inhibitors. nih.govnih.gov
The stereochemical complexity of pyrrolidine-containing molecules makes them excellent probes for studying enzyme mechanisms. nih.govnih.gov The rigid conformation of the pyrrolidine ring can be used to explore the spatial constraints of an enzyme's active site. nih.gov By synthesizing different stereoisomers (diastereomers) of 3-(3-pyrrolidinyl)-D-alanine and measuring their interaction kinetics with an enzyme like alanine racemase, researchers can map the specific steric and electronic requirements for substrate binding and catalysis. This approach helps elucidate how enzymes achieve their high degree of stereoselectivity. nih.gov The influence of substituents on the pyrrolidine ring can also provide insight into the binding modes and transition states of enzymatic reactions. nih.gov
Receptor Binding Studies (excluding clinical implications)
The pyrrolidine scaffold is a common feature in many biologically active compounds and approved drugs, valued for its ability to introduce specific three-dimensional conformations that can enhance binding to protein targets like receptors. nih.govresearchgate.netmdpi.com
Pyrrolidine-based compounds have been successfully developed as ligands for a variety of receptors. For example, studies on novel kappa opioid receptor (KOR) agonists have characterized scaffolds containing a pyrrolidine-substituted ring. In these studies, the pyrrolidine nitrogen was found to form a key salt bridge interaction with an aspartate residue (Asp138) in the receptor's binding pocket. The binding affinities (Ki) for these compounds were determined through competitive binding assays using radiolabeled ligands.
| Compound | KOR Binding Affinity (Ki, nM) |
| 6 | 52 |
| 6a (enantiomer 1) | 48 |
| 6b (enantiomer 2) | 62 |
| 7 | 35 |
Data sourced from studies on Pyrrolidinyl-hexahydro-pyranopiperazines as KOR agonists. nih.gov
These studies demonstrate that the pyrrolidine moiety can be a critical pharmacophore for achieving high-affinity receptor binding.
SAR studies are crucial for optimizing the interaction between a ligand and its target receptor. For pyrrolidine-based compounds, SAR investigations often focus on the stereochemistry of the ring and the nature of its substituents. nih.govnih.gov In a study of melanocortin receptor (MCR) agonists, the stereochemistry of a substituted pyrrolidine ring was shown to be critical for binding affinity and functional potency. nih.gov Analogs with a (2S,4R) configuration were found to be the most potent agonists, followed by those with a (2S,4S) configuration, demonstrating a clear preference for a specific spatial arrangement of substituents. nih.gov
Similarly, in the development of KOR agonists, modifications to substituents on the pyrrolidine-containing scaffold had significant effects on binding. The presence of a pyrrolidine-substituted ring was found to be optimal for potency compared to acyclic amine analogs, which displayed a 2- to 5-fold reduction in affinity. nih.gov Such studies highlight how the pyrrolidine ring serves as a versatile scaffold where modifications can fine-tune biological activity, providing a rational basis for the design of more potent and selective molecules. nih.govnih.gov
Incorporation into Model Peptidoglycan Structures
Peptidoglycan (PG) is the essential polymer that forms the bacterial cell wall, consisting of glycan strands cross-linked by short peptides that prominently feature D-amino acids, including D-alanine. acs.org The mechanism by which bacteria incorporate D-amino acids and their analogs into this structure is a subject of intensive study.
Research has shown that bacteria can incorporate non-canonical D-amino acids, including fluorescently labeled D-amino acid probes (FDAAs), into their cell walls. nih.govnyu.edu This incorporation is not mediated by the conventional cytoplasmic pathway that synthesizes the D-Ala-D-Ala precursor. acs.orgacs.org Instead, these analogs are integrated directly into the existing peptidoglycan in the periplasm (in Gram-negative bacteria) or extracytoplasmically (in Gram-positive bacteria). nih.gov This process is catalyzed by D,D-transpeptidases and L,D-transpeptidases, which are penicillin-binding proteins (PBPs). acs.orgnyu.edu These enzymes recognize the D-amino acid analogs as substrates and incorporate them into peptide stems, often in place of the terminal D-alanine. acs.orgnih.gov
Given this mechanism, it is plausible that 3-(3-pyrrolidinyl)-D-alanine, as a structural analog of D-alanine, could also be incorporated into peptidoglycan via the action of these transpeptidases. Such incorporation could potentially alter the structure and integrity of the cell wall. The ability of transpeptidases to accept a diverse range of D-amino acid substrates provides a mechanistic basis for this hypothesis. nyu.edunih.gov
Studies on the Role of D-Amino Acids in Bacterial Cell Wall Analogues
The bacterial cell wall is a vital structure primarily composed of peptidoglycan (PG), a polymer of glycan strands cross-linked by short peptide stems. nih.gov The presence of D-amino acids, most commonly D-alanine (D-Ala) and D-glutamic acid (D-Glu), is a hallmark of this structure, providing resistance against degradation by common proteases that target L-amino acids. embopress.org The terminal D-alanyl-D-alanine (D-Ala-D-Ala) sequence of the PG precursor, Lipid II, is the crucial substrate for DD-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), the enzymes that catalyze the final cross-linking step in PG synthesis. unc.edumdpi.com This step is essential for the integrity of the cell wall, making it a prime target for antibiotics. researchgate.net
The enzymes involved in peptidoglycan synthesis can exhibit a degree of substrate promiscuity, allowing for the incorporation of "non-canonical" D-amino acids (NCDAAs) or their analogs into the cell wall. embopress.org This incorporation can occur through at least two distinct pathways: periplasmic editing of the mature PG by L,D-transpeptidases or by incorporation into PG precursor subunits in the cytoplasm. embopress.org This natural flexibility allows researchers to use synthetic D-amino acid analogs as probes to study PG dynamics or as inhibitors of bacterial growth.
Structural analogs of D-Ala-D-Ala can act as competitive inhibitors of the transpeptidation process, disrupting the synthesis of cross-linked peptidoglycan. nih.gov The efficacy of these inhibitors is highly dependent on their structural similarity to the natural substrate. Even minor modifications can significantly alter their interaction with the target enzymes. For instance, studies on ether-permeabilized Escherichia coli have demonstrated how different D-Ala-D-Ala analogs can interfere with murein synthesis. Some analogs are incorporated in place of the natural substrate, while others act as pure inhibitors.
| Analog Compound | Structure Modification vs. D-Ala-D-Ala | Inhibitory Effect on Murein Synthesis | Notes |
|---|---|---|---|
| D-Ala-D-Norvaline | C-terminal methyl replaced by propyl group | Competitive Inhibition | Analog is incorporated into SDS-insoluble material. nih.gov |
| D-Ala-D-Valine | C-terminal methyl replaced by isopropyl group | Competitive Inhibition | Analog is incorporated into SDS-insoluble material. nih.gov |
| Glycyl-D-Alanine | N-terminal D-Ala replaced by Glycine | Inhibition | Inhibits both with and without added D-Ala-D-Ala. nih.gov |
| D-Leucyl-D-Alanine | N-terminal D-Ala replaced by D-Leucine | Inhibition | Exhibits inhibition of murein synthesis. nih.gov |
Data derived from studies on competitive inhibition in ether-permeabilized E. coli. nih.gov
A compound like 3-(3-Pyrrolidinyl)-D-alanine represents a conformationally restricted analog of a substituted D-alanine. The pyrrolidine ring locks the side chain's dihedral angles, which could influence its ability to fit into the active site of PG synthesis enzymes like DD-transpeptidases. Depending on whether the resulting conformation mimics the bound state of the natural substrate, it could act as a potent inhibitor or, conversely, be sterically hindered from interacting with the enzyme.
Investigation of Peptidomimetic Design Principles
Peptidomimetics are molecules designed to replicate the structure and function of natural peptides while overcoming their inherent pharmacological weaknesses, such as poor metabolic stability and low bioavailability. nih.gov A central principle in peptidomimetic design is the use of conformational constraints to lock the molecule into its "bioactive" conformation—the specific three-dimensional shape it adopts when binding to its biological target. This pre-organization reduces the entropic penalty of binding, potentially leading to higher affinity and selectivity. nih.gov
The incorporation of cyclic structures or unnatural amino acids, including D-amino acids and scaffolds like pyrrolidine, is a primary strategy for achieving conformational constraint. The pyrrolidine ring, being a five-membered saturated heterocycle, significantly limits the rotational freedom of an amino acid side chain. This feature has been exploited in the design of various peptidomimetic scaffolds. nih.gov
For example, polypyrrolinone scaffolds, which can be synthesized from amino acid precursors, have been developed as non-peptide mimics of β-strands and β-sheets. nih.gov The stereochemistry of the constituent monomers in these scaffolds plays a critical role in determining the final three-dimensional structure. Research has shown that homochiral (all-L or all-D) polypyrrolinones tend to adopt extended, β-strand-like conformations. In contrast, heterochiral scaffolds with alternating D- and L-amino acid analogs are predisposed to form turn structures, mimicking the β-turns found in many biologically active peptides. nih.gov
| Scaffold Type | Stereochemical Pattern | Predominant Conformation | Mimicked Secondary Structure |
|---|---|---|---|
| Polypyrrolinone | Homochiral (L,L,L...) | Extended | β-Strand / β-Sheet nih.gov |
| Polypyrrolinone | Heterochiral (D,L,D,L...) | Turned | β-Turn nih.gov |
| Generic Peptide | L-Proline containing | Turn / Constrained | β-Turn |
| Generic Peptide | D-Amino Acid containing | Can induce turns | β-Turn nih.gov |
The structure of 3-(3-Pyrrolidinyl)-D-alanine combines two key peptidomimetic principles: the use of a D-amino acid and a cyclic, conformationally restricting side chain. When incorporated into a peptide sequence, this analog would be expected to strongly influence the local backbone conformation. The D-configuration inherently alters the peptide backbone geometry compared to a standard L-amino acid, while the rigid pyrrolidine ring would dictate the spatial orientation of the side chain. This makes such analogs valuable tools for probing the structural requirements of peptide-receptor interactions and for designing novel therapeutic agents with precisely controlled three-dimensional structures. nih.govnih.gov
Applications As a Molecular Probe and Building Block in Research
Design and Synthesis of Peptidomimetics Incorporating 3-(3-Pyrrolidinyl)-D-alanine
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The incorporation of 3-(3-Pyrrolidinyl)-D-alanine into peptide sequences is a strategic approach to developing peptidomimetics with enhanced therapeutic potential. The synthesis of these modified peptides often utilizes solid-phase peptide synthesis (SPPS) methodologies, where the protected 3-(3-Pyrrolidinyl)-D-alanine is incorporated like a standard amino acid.
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of non-natural amino acids, particularly D-amino acids, is a well-established strategy to overcome this limitation. Because proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids, the presence of a D-amino acid at or near a cleavage site can sterically hinder enzyme binding and catalysis, thereby increasing the peptide's half-life.
The incorporation of 3-(3-Pyrrolidinyl)-D-alanine enhances proteolytic stability through its D-configuration. Research on various model peptides has demonstrated that strategic substitution with D-amino acids can significantly decrease the rate of degradation by enzymes like trypsin and plasma proteases without compromising biological activity. For instance, studies on antimicrobial peptides (AMPs) have shown that replacing L-lysine and L-arginine residues with their D-enantiomers resulted in remarkable stability against proteolysis. This principle is directly applicable to peptides incorporating 3-(3-Pyrrolidinyl)-D-alanine, making them more robust candidates for therapeutic applications.
Table 1: Effect of D-Amino Acid Substitution on Proteolytic Stability
| Peptide | Modification | Enzyme | Relative Stability (% Remaining) | Reference |
|---|---|---|---|---|
| Model Peptide A | All L-amino acids | Trypsin | <5% after 4h | |
| Model Peptide A | Single L to D-amino acid substitution | Trypsin | ~60% after 4h | |
| MUC2 Epitope Peptide | All L-amino acids | Human Serum | Rapid degradation | |
| MUC2 Epitope Peptide | D-amino acids in flanking regions | Human Serum | High resistance to degradation |
The three-dimensional conformation of a peptide is critical for its interaction with biological targets. The pyrrolidine (B122466) ring of 3-(3-Pyrrolidinyl)-D-alanine, similar to that of proline, introduces significant conformational constraints on the peptide backbone. By restricting the possible values of the phi (Φ) and psi (Ψ) dihedral angles, this modification helps to lock the peptide into a more defined and predictable secondary structure, such as a β-turn or a helical conformation.
Table 2: Conformational Effects of Proline Analogs in Peptides
| Proline Analog | Structural Feature | Observed Conformational Effect | Reference |
|---|---|---|---|
| Proline | Pyrrolidine ring | Restricts Φ angle to ~-65°; stabilizes β-turns and polyproline helices | |
| 3-Substituted Prolines | Substitution on the pyrrolidine ring | Further restricts ring pucker and influences cis/trans isomerism of the peptide bond | |
| 3-(3-Pyrrolidinyl)-D-alanine | Pyrrolidine ring on β-carbon | Induces local turns and restricts side-chain and backbone flexibility | N/A |
Development of Advanced Analytical Tags and Labels
Beyond its role in peptidomimetics, 3-(3-Pyrrolidinyl)-D-alanine can be modified to create sophisticated molecular probes for studying biological systems.
Isotope tracing is a powerful technique used to track the metabolic fate of molecules within a cell or organism. By replacing atoms (such as ¹²C or ¹⁴N) with their stable heavy isotopes (¹³C or ¹⁵N), researchers can follow the incorporation of a labeled precursor into various metabolic pathways using mass spectrometry or NMR spectroscopy.
3-(3-Pyrrolidinyl)-D-alanine can be synthesized with isotopic labels in its structure. For example, incorporating ¹³C into the alanine (B10760859) backbone or ¹⁵N into the pyrrolidine ring would allow researchers to trace its uptake and metabolism. This is particularly relevant for studying bacterial cell wall synthesis, where D-alanine is a key component of peptidoglycan. A labeled analog like 3-(3-Pyrrolidinyl)-D-alanine could be used to probe the substrate specificity and activity of the enzymes involved in this essential pathway.
For visualization in biological systems, 3-(3-Pyrrolidinyl)-D-alanine can be conjugated to various reporter moieties, such as fluorescent dyes or radioisotopes. This transforms the amino acid into a probe for molecular imaging techniques.
A notable application is in the development of radiotracers for Positron Emission Tomography (PET) imaging. For instance, D-alanine has been labeled with radioisotopes like carbon-11 and fluorine-18 to specifically image bacterial infections. Bacteria actively incorporate D-amino acids into their cell walls, allowing radiolabeled D-alanine analogs to accumulate at the site of infection, which can then be detected by a PET scanner. By attaching a positron-emitting isotope like ¹⁸F to the pyrrolidine ring of 3-(3-Pyrrolidinyl)-D-alanine, a novel PET tracer could be developed for the specific and sensitive detection of bacterial infections, potentially distinguishing them from sterile inflammation.
Scaffold for Combinatorial Library Synthesis in Chemical Biology Research
Combinatorial chemistry is a high-throughput approach to synthesize a large number of diverse compounds (a "library") in a single process. These libraries are then screened for biological activity to identify lead compounds for drug discovery. The rigid, functionalized structure of 3-(3-Pyrrolidinyl)-D-alanine makes it an excellent scaffold for building combinatorial libraries.
In a technique known as encoded library technology (ELT), a unique DNA tag is attached to each distinct chemical structure built on a solid support. The pyrrolidine ring of 3-(3-Pyrrolidinyl)-D-alanine offers multiple points for chemical diversification. Different functional groups can be attached to the pyrrolidine nitrogen or other positions on the ring. A library of mercaptoacyl pyrrolidines has been successfully synthesized and screened for inhibitors of angiotensin-converting enzyme (ACE), demonstrating the power of this approach. By using 3-(3-Pyrrolidinyl)-D-alanine as the core scaffold, vast libraries of complex molecules can be generated and screened, accelerating the discovery of new bioactive agents.
The Elusive Nature of 3-(3-Pyrrolidinyl)-D-alanine in Scientific Literature
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific research data on the chemical compound 3-(3-Pyrrolidinyl)-D-alanine . Consequently, fulfilling the request for a detailed article on its applications as a molecular probe and building block in research, including its use in constructing chemical libraries and exploring novel binding motifs, is not feasible at this time.
Extensive searches have predominantly yielded information on a similarly named but structurally distinct compound, 3-(3-pyridyl)-D-alanine . This highlights the importance of precise nomenclature in chemical research, as the substitution of a pyrrolidinyl group for a pyridyl group results in a fundamentally different molecule with unique chemical properties and biological activities.
The absence of specific studies on 3-(3-Pyrrolidinyl)-D-alanine within peer-reviewed journals and chemical repositories suggests that it may be a novel or largely unexplored compound. Research into its synthesis, characterization, and potential applications has not been widely published, if at all. Therefore, any attempt to generate an article based on the provided outline would be speculative and lack the required scientific accuracy and citation of credible research findings.
Further investigation into the synthesis and potential utility of 3-(3-Pyrrolidinyl)-D-alanine would be necessary before a comprehensive and informative article on its applications could be written. As the scientific community continues to explore novel chemical entities, information on this particular compound may become available in the future.
Advanced Analytical Techniques for Structural and Interventional Studies
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z). For 3-(3-Pyrrolidinyl)-D-alanine, MS techniques offer precise molecular formula confirmation and detailed structural insights through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. The molecular formula of 3-(3-Pyrrolidinyl)-D-alanine is C₇H₁₄N₂O₂, and its theoretical exact mass can be calculated with high precision.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish the exact mass of 3-(3-Pyrrolidinyl)-D-alanine from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is fundamental for confirming the identity of the compound in complex mixtures or verifying the outcome of a synthetic pathway.
Table 1: Theoretical Mass Determination for 3-(3-Pyrrolidinyl)-D-alanine
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ |
| Monoisotopic Mass | 158.10553 Da |
| Protonated Species [M+H]⁺ | 159.11330 Da |
| Sodium Adduct [M+Na]⁺ | 181.09529 Da |
Note: The data in this table is theoretical, calculated based on the compound's molecular formula, as specific experimental HRMS data for 3-(3-Pyrrolidinyl)-D-alanine is not available in the cited literature.
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, the protonated molecule (precursor ion) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure. nih.gov
For 3-(3-Pyrrolidinyl)-D-alanine ([M+H]⁺ = 159.113), characteristic fragmentation pathways would be expected:
Loss of the Pyrrolidine (B122466) Moiety: A common fragmentation for pyrrolidine-containing compounds is the cleavage of the bond connecting the ring to the main chain. wvu.edu This would result in a significant neutral loss.
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a typical fragmentation pathway for amino acids.
Loss of Ammonia: Cleavage of the C-N bond in the alanine (B10760859) backbone can lead to the loss of NH₃ (17 Da).
Ring Opening/Fragmentation: The pyrrolidinyl ring itself can undergo fragmentation, leading to a series of smaller ions.
By analyzing the m/z values of these product ions, the connectivity of the D-alanine core to the 3-position of the pyrrolidine ring can be confirmed. unito.it
Table 2: Predicted Major Fragmentation Ions for Protonated 3-(3-Pyrrolidinyl)-D-alanine in Tandem MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
|---|---|---|---|
| 159.113 | 114.076 | 45.037 (HCOOH) | Formic Acid |
| 159.113 | 88.076 | 71.037 (C₄H₅N) | Pyrrolidine Ring Fragment |
Note: The fragmentation data is predictive and based on common fragmentation patterns of related amino acid and pyrrolidine structures. nih.govwvu.edu Specific experimental MS/MS spectra are required for definitive structural confirmation.
Advanced NMR Techniques for Complex Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed atomic-level structure of a molecule in solution. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) experiments are essential for unambiguously assigning all proton (¹H) and carbon (¹³C) signals and mapping the complete bonding framework of complex molecules like 3-(3-Pyrrolidinyl)-D-alanine.
A combination of 2D NMR experiments is used to establish the full structure of 3-(3-Pyrrolidinyl)-D-alanine by mapping out the spin systems of the D-alanine and pyrrolidinyl moieties and then connecting them. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). It would reveal correlations between the α-proton and β-protons of the alanine backbone, as well as all the adjacent protons within the pyrrolidinyl ring. sdsu.edu
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons, showing all protons within a single, unbroken spin system. princeton.edu A TOCSY spectrum would clearly delineate all protons belonging to the pyrrolidinyl ring in one group and the D-alanine protons in another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is the primary method for assigning the chemical shifts of the carbon atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for connecting different parts of the molecule. For 3-(3-Pyrrolidinyl)-D-alanine, an HMBC experiment would show a key correlation from the β-protons of the alanine moiety to the C3 carbon of the pyrrolidine ring, confirming the point of attachment. princeton.edu
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-(3-Pyrrolidinyl)-D-alanine
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| Alanine-α | CH | ~3.8 | ~53 | C(β), C(carboxyl) |
| Alanine-β | CH₂ | ~2.9 | ~40 | C(α), C(carboxyl), Pyrrolidine-C3 |
| Alanine-carboxyl | C=O | - | ~175 | H(α), H(β) |
| Pyrrolidine-2 | CH₂ | ~3.1, ~2.8 | ~55 | H(3), H(5) |
| Pyrrolidine-3 | CH | ~2.5 | ~42 | H(β), H(2), H(4) |
| Pyrrolidine-4 | CH₂ | ~1.9, ~1.6 | ~28 | H(3), H(5) |
Note: The chemical shifts are hypothetical predictions based on typical values for D-alanine and 3-substituted pyrrolidine structures. hmdb.canih.gov Actual values would need to be determined experimentally.
Solid-state NMR (ssNMR) is a specialized technique for analyzing molecules in a solid or non-solution state, such as powders, crystals, or aggregates. nih.gov Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich information about the molecule's conformation, polymorphism, and packing. nih.gov
For 3-(3-Pyrrolidinyl)-D-alanine, ssNMR could be used to:
Determine Torsional Angles: By measuring chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can define the key torsional angles (phi, psi) of the D-alanine backbone, providing a precise picture of its conformation in the solid state. mpg.de
Analyze Crystal Packing: Intermolecular distances can be measured, revealing how the molecules are arranged in a crystal lattice.
Study Polymorphism: ssNMR can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties. nih.gov This is particularly important in pharmaceutical development.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solid samples. pnas.org
Spectroscopic Investigations of Molecular Interactions
Understanding how 3-(3-Pyrrolidinyl)-D-alanine interacts with other molecules, such as metal ions, proteins, or other biological targets, is key to understanding its function. Various spectroscopic techniques can probe these non-covalent interactions.
UV-Visible Spectroscopy: While the core structure of 3-(3-Pyrrolidinyl)-D-alanine does not have a strong chromophore, its interaction with metal ions or other molecules can lead to the formation of complexes that absorb light in the UV-visible range. acs.org Titration experiments monitored by UV-Vis spectroscopy can be used to determine binding affinities and stoichiometry.
Fluorescence Spectroscopy: If the compound interacts with a fluorescent molecule or is part of a system where fluorescence resonance energy transfer (FRET) can occur, changes in fluorescence intensity or lifetime can provide sensitive information about binding events. chemrxiv.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of a molecule. The D-alanine core gives the molecule inherent chirality. Interactions with other chiral molecules, such as proteins, can induce changes in the CD spectrum, providing information on conformational changes upon binding. chemrxiv.org
NMR Titration: Monitoring the changes in the ¹H and ¹³C NMR chemical shifts of 3-(3-Pyrrolidinyl)-D-alanine upon the addition of a binding partner is a powerful method to map the interaction surface at an atomic level. acs.org Protons and carbons near the binding site will experience the largest changes in their chemical environment and thus the largest chemical shift perturbations.
These spectroscopic methods, combined with the structural details from MS and NMR, provide a complete picture of the chemical nature and interactive potential of 3-(3-Pyrrolidinyl)-D-alanine. nih.govnih.gov
Future Research Directions and Theoretical Perspectives
Computational Design of 3-(3-Pyrrolidinyl)-D-alanine Derivatives with Predicted Properties
The in-silico design of novel derivatives of 3-(3-Pyrrolidinyl)-D-alanine represents a promising frontier for identifying compounds with tailored biological and chemical properties. Computational chemistry allows for the rational design and virtual screening of molecules, significantly reducing the time and resources required for laboratory synthesis and testing. researchgate.net Methodologies such as Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular docking are central to this approach. researchgate.net
These computational tools can be used to build a virtual library of 3-(3-Pyrrolidinyl)-D-alanine analogs by modifying the pyrrolidine (B122466) ring or the D-alanine backbone. For instance, substituents could be added to the pyrrolidine nitrogen or the ring's carbon atoms to alter steric and electronic properties. wikipedia.orgresearchgate.net 3D-QSAR models could then correlate these structural changes with predicted activities, such as enzyme inhibition or receptor binding. Pharmacophore models can identify the essential structural features required for a specific biological interaction, guiding the design of more potent and selective molecules. researchgate.net
Molecular docking simulations can predict the binding modes and affinities of these designed derivatives with specific biological targets, such as bacterial enzymes like D-alanine:D-alanine ligase. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy. The integration of these computational strategies provides a powerful platform for accelerating the discovery of novel agents for various applications. mdpi.com
| Computational Method | Objective | Predicted Properties | Potential Application |
|---|---|---|---|
| 3D-QSAR | Correlate molecular structure with biological activity. | Inhibitory constants (IC50), binding affinity. | Guiding the synthesis of potent enzyme inhibitors. |
| Pharmacophore Modeling | Identify essential structural features for molecular recognition. | Spatial arrangement of hydrogen bond donors/acceptors, hydrophobic centers. | Designing selective receptor antagonists or agonists. |
| Molecular Docking | Predict binding orientation and affinity of a molecule to a target. | Binding energy, interaction with active site residues. | Screening virtual libraries for potential drug candidates. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Conformational stability, binding free energy. | Assessing the stability of ligand-protein complexes. mdpi.com |
Exploration of Novel Synthetic Pathways for Scalable Production
The practical application of 3-(3-Pyrrolidinyl)-D-alanine and its derivatives is contingent upon the development of efficient and scalable synthetic routes. While classical methods for amino acid synthesis exist, future research will likely focus on novel stereoselective and green chemistry approaches to improve yield, purity, and environmental sustainability. semanticscholar.orgnih.gov
Asymmetric synthesis is crucial for producing the desired D-enantiomer exclusively. mdpi.com Strategies may involve the use of chiral catalysts or auxiliaries derived from natural sources, such as proline. mdpi.comunibo.it For example, a synthetic pathway could start from D-alanine, introducing the pyrrolidine moiety through reductive amination or other coupling reactions. researchgate.net Another approach could involve the stereoselective synthesis of the pyrrolidine ring itself, which is a common scaffold in many biologically active compounds. mdpi.comnih.gov
Enzymatic resolution and biocatalysis offer green alternatives to traditional chemical synthesis. nih.govresearchgate.net Enzymes such as D-amino acid oxidases or specific hydrolases could be employed to selectively resolve a racemic mixture of 3-(3-Pyrrolidinyl)-alanine, or to catalyze key steps in the synthesis with high stereospecificity. dtu.dkresearchgate.net The development of such biocatalytic methods would be a significant step towards the large-scale, cost-effective production required for industrial or pharmaceutical applications.
| Synthetic Strategy | Description | Key Advantages | Challenges |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral catalysts (e.g., proline-derived) to guide the stereochemical outcome of a reaction. mdpi.com | High enantiomeric excess, potential for high yields. | Catalyst cost and sensitivity. |
| Chiral Pool Synthesis | Starting from an enantiomerically pure precursor, such as D-alanine. researchgate.net | Predictable stereochemistry. | Limited availability of starting materials. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. nih.govresearchgate.net | High selectivity, mild reaction conditions. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Biocatalysis | Employing enzymes to perform specific synthetic transformations. dtu.dk | High stereo- and regioselectivity, environmentally friendly. | Enzyme stability and substrate scope. |
Investigation of its Role in Hypothetical or Undiscovered Biochemical Pathways
As a non-proteinogenic amino acid (NPAA), 3-(3-Pyrrolidinyl)-D-alanine is not incorporated into proteins via the genetic code, but it could play significant roles in various biochemical pathways. cultivatorphytolab.comnih.gov NPAAs are known to act as metabolic intermediates, signaling molecules, and defense compounds in nature. wikipedia.orgcultivatorphytolab.com
One hypothetical role for this compound could be as an antagonist in pathways involving natural D-amino acids. For example, D-alanine is an essential component of the peptidoglycan cell wall in many bacteria, synthesized by the enzyme D-alanine:D-alanine ligase. nih.govhmdb.ca Due to its structural similarity to D-alanine, 3-(3-Pyrrolidinyl)-D-alanine could potentially act as a competitive inhibitor of this enzyme, disrupting bacterial cell wall synthesis. nih.gov
Furthermore, many NPAAs function as mimics of proteinogenic amino acids, thereby interfering with metabolic processes. wikipedia.org 3-(3-Pyrrolidinyl)-D-alanine could potentially be recognized by transporters or enzymes that normally bind other amino acids like proline or alanine (B10760859), leading to downstream effects. Future research could use metabolomics and proteomics approaches to screen for interactions between this compound and various cellular components, potentially uncovering novel biochemical roles or therapeutic targets. wuxiapptec.commdpi.com
| Hypothetical Role | Potential Mechanism of Action | Example Biological Target | Research Approach |
|---|---|---|---|
| Enzyme Inhibitor | Acts as a competitive or non-competitive inhibitor by binding to an enzyme's active site. | D-alanine:D-alanine ligase in bacteria. nih.gov | Enzyme kinetics assays, structural biology. |
| False Substrate | Mimics a natural substrate and gets incorporated into a metabolic pathway, leading to a non-functional product. | Amino acid transporters, peptidoglycan biosynthesis enzymes. | Metabolite profiling, isotopic labeling studies. |
| Neuromodulator | Acts as an analog to neurotransmitter amino acids like GABA or glutamate (B1630785). cultivatorphytolab.com | Neuronal receptors (e.g., glutamate receptors). | Electrophysiology, receptor binding assays. |
| Signaling Molecule | Participates in cell-cell communication or intracellular signaling cascades. | Receptors or signaling proteins yet to be identified. | Cell-based reporter assays, transcriptomics. |
Integration into Supramolecular Assemblies and Material Science Research
The unique structure of 3-(3-Pyrrolidinyl)-D-alanine makes it an attractive building block for supramolecular chemistry and materials science. The combination of the amino acid backbone with the pyrrolidine ring provides multiple sites for non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to the self-assembly of complex structures. mdpi.com
By chemically modifying the molecule to create amphiphilic derivatives—for example, by attaching long alkyl chains—researchers could induce the self-assembly of these compounds into various nanostructures in aqueous solution. rsc.org Depending on the molecular design and environmental conditions like pH, these could form micelles, vesicles, nanofibers, or hydrogels. rsc.org Such materials have potential applications in drug delivery, tissue engineering, and regenerative medicine.
The incorporation of the rigid pyrrolidine ring can influence the packing and morphology of the resulting assemblies. Furthermore, the D-alanine configuration ensures resistance to degradation by common proteases, which could enhance the stability of peptide-based biomaterials. The thermal polymerization of amino acids can also lead to the formation of unique polymers with interesting properties, a field where derivatives of 3-(3-Pyrrolidinyl)-D-alanine could be explored. nih.gov
| Supramolecular Structure | Formation Principle | Potential Material Application |
|---|---|---|
| Hydrogels | Self-assembly of derivatives into a 3D network that entraps water. | Scaffolds for tissue engineering, controlled drug release systems. |
| Nanofibers/Microtubules | Hierarchical self-assembly driven by hydrogen bonding and hydrophobic interactions. rsc.org | Components for electronic devices, templates for biomineralization. |
| Vesicles/Micelles | Assembly of amphiphilic derivatives in aqueous solution to encapsulate a volume. | Drug delivery vehicles, nanoreactors. |
| Self-Assembled Monolayers | Spontaneous organization of molecules on a surface. | Functional coatings, biosensors. |
Development of Advanced Analytical Methods for Trace Detection in Complex Biological Matrices
The ability to accurately quantify 3-(3-Pyrrolidinyl)-D-alanine in complex biological samples like plasma, urine, or tissue is essential for studying its pharmacokinetics, metabolism, and potential biomarker relevance. wuxiapptec.com Given that it is an NPAA, it is likely to be present at very low concentrations, necessitating highly sensitive and selective analytical methods. nist.gov
Future research in this area will focus on advanced chromatographic and mass spectrometric techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for this type of analysis due to its high sensitivity, selectivity, and wide detection range. wuxiapptec.com To enhance detection, chemical derivatization can be employed. Reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be reacted with the primary amine of the D-alanine moiety to introduce a fluorescent or chromophoric tag, improving detection limits in HPLC systems. creative-proteomics.com
For chiral separation, specialized chromatography columns or chiral derivatizing agents would be necessary to distinguish the D-enantiomer from any potential L-enantiomer. researchgate.net The development of robust methods for sample preparation, such as solid-phase extraction, will also be critical to remove interfering substances from the biological matrix and ensure reliable quantification. nist.gov Ultimately, these advanced analytical methods will be indispensable for elucidating the biological fate and function of 3-(3-Pyrrolidinyl)-D-alanine. researchgate.net
| Analytical Technique | Principle | Key Advantage | Detection Limit |
|---|---|---|---|
| LC-MS/MS | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. wuxiapptec.com | High specificity and sensitivity for complex matrices. | Low ng/mL to pg/mL range. |
| HPLC with Fluorescence Detection | Separation by HPLC followed by detection of fluorescent derivatives (e.g., after reaction with OPA). creative-proteomics.com | Exceptional sensitivity for primary amines. | nmol/mL to pmol/mL range. researchgate.net |
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass spectrometry. Requires derivatization. nist.gov | High resolution and established libraries for identification. | Variable, depends on derivatization. |
| Chiral Chromatography | Use of a chiral stationary phase or mobile phase additive to separate enantiomers. | Allows for the specific quantification of the D-enantiomer. | Dependent on the detector used. |
Q & A
Q. What are the recommended synthetic routes for 3-(3-Pyrrolidinyl)-D-alanine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling D-alanine with a pyrrolidine derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, analogous triazole-D-alanine derivatives are synthesized using click chemistry (copper-catalyzed azide-alkyne cycloaddition) or Mitsunobu reactions to preserve stereochemistry . Key parameters include:
- Temperature : Reactions often proceed at 0–25°C to minimize racemization.
- Catalysts : Pd(PPh₃)₄ or CuI for cross-couplings.
- Protecting Groups : Boc or Fmoc groups for amino acid protection, removed via TFA or piperidine .
Optimization involves monitoring reaction progress via TLC or HPLC and adjusting molar ratios (e.g., 1:1.2 for amino acid:pyrrolidine precursor).
Q. What analytical techniques are critical for confirming the purity and stereochemical integrity of 3-(3-Pyrrolidinyl)-D-alanine?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. A purity of ≥98% is typical, as validated by retention time matching and spiking experiments .
- NMR : ¹H/¹³C NMR confirms structure (e.g., δ 3.5–4.0 ppm for pyrrolidine protons, δ 1.2–1.5 ppm for chiral center protons) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 199.12 for C₈H₁₄N₂O₂) .
- Chiral Chromatography : Chiralpak columns to confirm D-configuration (>99% enantiomeric excess) .
Q. What safety protocols are essential for handling 3-(3-Pyrrolidinyl)-D-alanine in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H335 precaution) .
- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data involving 3-(3-Pyrrolidinyl)-D-alanine, such as aminoacylation mischarging?
- Methodological Answer : Contradictions arise when D-amino acids are erroneously incorporated into tRNA. To investigate:
- Mutant Enzymes : Use editing-defective mutants (e.g., EcAlaRS C666A) to test mischarging under high substrate concentrations (e.g., 100 mM D-alanine) .
- Flexizyme Systems : Charge tRNA non-enzymatically to bypass stereochemical specificity, then assess deacylation kinetics with wild-type enzymes .
- Kinetic Assays : Measure ratios for D- vs. L-isoforms using radiolabeled amino acids .
Q. What structural insights can be gained from X-ray crystallography or molecular docking studies of 3-(3-Pyrrolidinyl)-D-alanine in enzyme binding pockets?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., alanyl-tRNA synthetase) at 1.8–2.2 Å resolution. Key interactions include hydrogen bonds between the pyrrolidine nitrogen and active-site residues (e.g., Asp342 in AlaRS) .
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes. Parameterize force fields for non-canonical amino acids to improve accuracy .
Q. How does the pharmacokinetic profile of 3-(3-Pyrrolidinyl)-D-alanine compare to endogenous D-alanine in vivo?
- Methodological Answer :
- Absorption/Distribution : Administer orally or intravenously in model organisms. Use LC-MS/MS to measure plasma concentrations. Pyrrolidine substituents may enhance tissue penetration (volume of distribution >0.6 L/kg) .
- Metabolism : Assess stability against D-amino acid oxidase (DAO) via incubation with recombinant DAO and monitor degradation via HPLC .
- Excretion : Quantify urinary clearance using metabolic cages. Compare renal clearance rates to unmodified D-alanine (typically 10–15 mL/min/kg) .
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